molecular formula C17H15N3O3 B6022184 N'-(2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide

N'-(2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide

Cat. No. B6022184
M. Wt: 309.32 g/mol
InChI Key: QXCIWVXZYPBNIM-DJKKODMXSA-N
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Description

N-(2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide, also known as BHIC, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BHIC is a synthetic compound that was first synthesized in the late 1980s and has since been studied extensively.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N'-(2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N'-(2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide. One potential direction is the development of this compound derivatives that have improved solubility and bioavailability. Another potential direction is the study of the effects of this compound on other signaling pathways and enzymes. Additionally, this compound could be studied for its potential use in combination with other drugs for the treatment of various diseases. Overall, this compound has great potential for further research and development in various fields.

Synthesis Methods

N'-(2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of indole-3-carboxylic acid hydrazide with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. The reaction yields this compound as a yellow crystalline solid with a high yield.

Scientific Research Applications

N'-(2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-15-8-4-5-11(16(15)21)9-19-20-17(22)13-10-18-14-7-3-2-6-12(13)14/h2-10,18,21H,1H3,(H,20,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCIWVXZYPBNIM-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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